N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

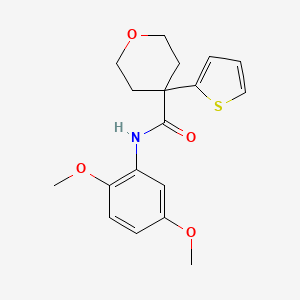

N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-13-5-6-15(22-2)14(12-13)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHKVCAEKIBLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or epoxides.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibits significant antimicrobial properties. It has been explored as a scaffold for developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens. In vitro studies have shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. It has shown promising results in cell line studies, indicating potential efficacy against various cancer types. For instance, compounds structurally related to N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 .

Organic Synthesis Applications

The synthesis of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Oxane Skeleton : Utilizing starting materials with appropriate functional groups to construct the oxane framework.

- Substitution Reactions : Introducing the thiophene moiety through electrophilic aromatic substitution or similar methodologies.

- Carboxamide Formation : Converting the resulting intermediate into the final carboxamide product through amide coupling reactions.

These synthetic pathways allow for the exploration of various derivatives with enhanced properties or new functionalities.

Biological Interactions

Understanding the interactions of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide with biological targets is crucial for elucidating its mechanism of action. Research indicates that it may bind to specific enzymes or receptors, leading to modulation of cellular processes related to inflammation and growth regulation . Investigating these interactions could provide insights into its therapeutic potential and inform future drug design efforts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

Binding to Receptors: Interaction with specific receptors or enzymes.

Modulation of Pathways: Influence on biochemical pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural motifs with other carboxamide derivatives, particularly those documented in cosmetic and pharmaceutical contexts. Below is a detailed comparison with CI 12480, a structurally related compound from the evidence (see Table 1).

Table 1: Structural and Functional Comparison

Analysis of Structural Analogues

Shared Substituent: N-(2,5-dimethoxyphenyl)

Both compounds feature the N-(2,5-dimethoxyphenyl) group attached to a carboxamide. This substituent likely contributes to solubility and aromatic interactions, though its role in CI 12480 is tied to colorant functionality via conjugation with the azo-naphthalene system .

Core Heterocyclic vs. In contrast, CI 12480’s naphthalene-azo structure is optimized for light absorption, making it suitable as a dye .

Functional Group Variations

- The absence of chloro and azo groups in the target compound suggests lower toxicity compared to CI 12480, which is restricted in cosmetics due to safety concerns .

- The thiophene moiety in the target compound could impart distinct electronic properties, such as enhanced π-stacking or redox activity, relevant to materials science.

Research Findings and Implications

While direct pharmacological or industrial data for N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide are absent in the provided evidence, structural analogs like CI 12480 highlight the importance of substituent selection in determining application. For example:

- Azo vs. Thiophene-Oxane Systems: Azo dyes (e.g., CI 12480) are prone to degradation into aromatic amines, a known safety issue .

- Regulatory Considerations : The 2,5-dimethoxyphenyl group is shared across both compounds, but its combination with dichlorophenyl (in CI 12480) vs. thiophene (in the target) alters regulatory profiles.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHNOS

- IUPAC Name : N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Research indicates that N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibits a range of biological activities through various mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : This compound has been shown to inhibit specific PTPs, which play a crucial role in cell signaling pathways associated with cancer and other diseases .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| PTP Inhibition | Significant inhibition of PTP-1B | |

| Antioxidant | Reduced oxidative stress in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Cancer Research : In vitro studies demonstrated that the compound inhibits proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests potential use as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide resulted in reduced inflammatory markers and improved clinical outcomes, indicating its potential as an anti-inflammatory agent .

- Infectious Disease Studies : The compound's antimicrobial effects were tested against various strains of bacteria. Results indicated a dose-dependent inhibition of bacterial growth, positioning it as a promising candidate for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.